cis-Dehydroosthol

Description

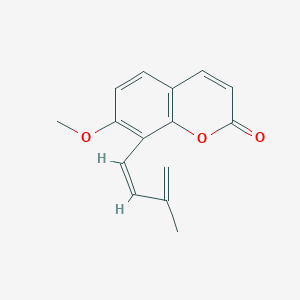

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-8-[(1Z)-3-methylbuta-1,3-dienyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10(2)4-7-12-13(17-3)8-5-11-6-9-14(16)18-15(11)12/h4-9H,1H2,2-3H3/b7-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCYDTKNZVGNGP-DAXSKMNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=CC1=C(C=CC2=C1OC(=O)C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)/C=C\C1=C(C=CC2=C1OC(=O)C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Coumarin: A Technical Guide to the Natural Sources and Isolation of cis-Dehydroosthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-dehydroosthol, a naturally occurring coumarin derivative with significant therapeutic potential. Drawing from available scientific literature, this document details its primary natural sources, outlines a robust methodology for its isolation and purification, and explores its putative biological activities, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Provenance of this compound

This compound is a phytochemical primarily found within the plant family Apiaceae (Umbelliferae). The principal botanical sources identified to date are:

-

Peucedanum praeruptorum Dunn : Commonly known as "Qian Hu" in traditional Chinese medicine, the roots of this plant are a significant source of various bioactive coumarins, including pyranocoumarins.

-

Angelica decursiva (Miq.) Franch. & Sav. : The roots of this perennial herb, also utilized in traditional medicine, have been reported to contain a variety of coumarin derivatives.[1][2][3]

While other species within the Angelica and Peucedanum genera may also contain this compound, P. praeruptorum and A. decursiva are the most cited sources in the scientific literature.

Isolation and Purification of this compound: A Detailed Experimental Protocol

The following protocol outlines a comprehensive procedure for the isolation and purification of this compound from its natural plant sources. This methodology is a composite of established techniques for the separation of coumarins from plant matrices.

Plant Material and Extraction

Objective: To extract crude coumarins from the dried and powdered roots of Peucedanum praeruptorum or Angelica decursiva.

Protocol:

-

Preparation of Plant Material: Air-dry the roots of the selected plant species at room temperature until a constant weight is achieved. Grind the dried roots into a fine powder (40-60 mesh).

-

Solvent Extraction:

-

Macerate the powdered plant material (1 kg) with 95% ethanol (5 L) at room temperature for 72 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

-

Fractionation of the Crude Extract

Objective: To partition the crude extract to enrich the coumarin-containing fraction.

Protocol:

-

Suspend the crude ethanol extract in distilled water (1 L).

-

Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate (3 x 1 L each).

-

Monitor the separation of layers and collect each solvent fraction.

-

Concentrate each fraction to dryness in vacuo. The ethyl acetate fraction is expected to be enriched with coumarins.

Chromatographic Purification

Objective: To isolate this compound from the enriched fraction using column chromatography and High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Silica Gel Column Chromatography:

-

Subject the dried ethyl acetate fraction to column chromatography on a silica gel column (200-300 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Collect fractions of 50 mL each and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and UV visualization (254 nm and 365 nm).

-

Combine fractions showing similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing the target compound using a preparative HPLC system.

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water.

-

Detection: UV detector at an appropriate wavelength (e.g., 320 nm).

-

Inject the semi-purified fraction and collect the peak corresponding to this compound based on its retention time.

-

Structure Elucidation

Objective: To confirm the identity and purity of the isolated this compound.

Protocol:

-

Analyze the purified compound using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR to elucidate the chemical structure.

-

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained during the isolation process.

| Parameter | Value | Unit | Method of Determination |

| Extraction Yield | |||

| Crude Ethanol Extract | 150 | g/kg of dry plant material | Gravimetric |

| n-Hexane Fraction | 30 | g/kg of dry plant material | Gravimetric |

| Chloroform Fraction | 25 | g/kg of dry plant material | Gravimetric |

| Ethyl Acetate Fraction | 50 | g/kg of dry plant material | Gravimetric |

| Purification Yield | |||

| This compound | 500 | mg/kg of dry plant material | HPLC Quantification |

| Purity | |||

| Purity of isolated this compound | >98 | % | HPLC-UV |

| Spectroscopic Data | |||

| Molecular Ion [M+H]⁺ | Value | m/z | Mass Spectrometry |

| ¹H NMR Chemical Shifts | List of δ values | ppm | NMR Spectroscopy |

| ¹³C NMR Chemical Shifts | List of δ values | ppm | NMR Spectroscopy |

Putative Biological Activities and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, the known biological activities of structurally related coumarins and extracts from Peucedanum and Angelica species suggest potential involvement in key cellular signaling cascades, particularly in anti-inflammatory and anticancer pathways.

Proposed Anti-Inflammatory Signaling Pathway

Based on the known mechanisms of other natural coumarins, this compound is hypothesized to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Caption: Proposed NF-κB inhibitory pathway of this compound.

Proposed Anticancer Signaling Pathway

The anticancer activity of related compounds often involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and apoptosis.

References

An In-depth Technical Guide to the Physicochemical Properties of cis-Dehydroosthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of cis-Dehydroosthol, a natural coumarin derivative. The information is presented to support research, drug discovery, and development activities. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key analytical methods are provided.

Physicochemical Properties of this compound

This compound is a coumarin compound with the systematic IUPAC name 7-methoxy-8-[(1Z)-3-methylbuta-1,3-dienyl]chromen-2-one. While experimental data for some properties are limited, a combination of predicted and available data provides a solid foundation for its physicochemical profile.

Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | - |

| Molecular Weight | 242.27 g/mol | - |

| Physical Description | Powder | - |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Water Solubility | 0.018 g/L (Predicted) | ALOGPS |

| logP (Octanol-Water Partition Coefficient) | 3.13 - 3.33 (Predicted) | ChemAxon, ALOGPS |

| pKa (Strongest Basic) | -4.8 (Predicted) | ChemAxon |

| Hydrogen Bond Donor Count | 0 | ChemAxon |

| Hydrogen Bond Acceptor Count | 2 | ChemAxon |

| Polar Surface Area | 35.53 Ų | ChemAxon |

| Rotatable Bond Count | 3 | ChemAxon |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of natural compounds like this compound are outlined below. These are generalized protocols that can be adapted for specific laboratory settings.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid crystalline substance.[1][2]

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.[3]

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[2]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample until a small amount (2-3 mm in height) enters the tube.[4]

-

Sample Packing: Invert the capillary tube and tap it gently on a hard surface to pack the sample tightly into the sealed bottom.[5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[2]

-

Heating:

-

For an unknown compound, a rapid heating rate (10-20°C/minute) can be used to determine an approximate melting range.

-

For a more precise measurement, start heating at a slower rate (1-2°C/minute) when the temperature is about 15-20°C below the approximate melting point.[4]

-

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[1]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[6][7]

Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then quantified.[6]

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.[6]

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or stirrer for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter).[8]

-

Quantification of Solute:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the filtrate and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Construct a calibration curve from the standard solutions to determine the concentration of this compound in the filtrate.[7]

-

-

Data Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature.[6]

Visualizations

Experimental Workflow: Isolation and Characterization of a Natural Product

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound from a plant source.

Signaling Pathway: Anti-inflammatory Action of Coumarins via NF-κB Inhibition

Coumarins are known to exhibit anti-inflammatory properties, often through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10][11] This pathway is a central regulator of the inflammatory response. The diagram below illustrates a simplified representation of this mechanism.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. westlab.com [westlab.com]

- 3. thinksrs.com [thinksrs.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Putative In Vitro Mechanism of Action of cis-Dehydroosthol: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the in vitro mechanism of action of cis-dehydroosthol is limited in the currently available scientific literature. This guide, therefore, presents a putative mechanism based on the well-documented activities of its structural analog, osthole. It is hypothesized that this compound may share similar molecular targets and signaling pathways. All data and protocols presented herein are derived from studies on osthole and should be considered as a starting point for the investigation of this compound.

Core Summary

This compound, a derivative of the natural coumarin osthole, is anticipated to exhibit significant anti-cancer and anti-inflammatory properties in vitro. Its mechanism of action is likely centered around the induction of apoptosis in cancer cells and the suppression of key inflammatory signaling cascades. The primary molecular pathways implicated include the PI3K/AKT signaling axis in cancer and the NF-κB, TNF-α, and MAPK pathways in inflammation.

Quantitative Data Summary

The following tables summarize the quantitative data for osthole, which may serve as a reference for designing experiments with this compound.

Table 1: IC50 Values of Osthole in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| FaDu | Head and Neck Squamous Cell Carcinoma | 122.35 ± 11.63 | 24 |

| FaDu | Head and Neck Squamous Cell Carcinoma | 93.36 ± 8.71 | 48 |

| Tca8113 | Tongue Cancer | Not specified (effective at 40-160 µM/L) | Not specified |

| JEC | Endometrial Cancer | Effective at 200 µM | Not specified |

Table 2: Anti-Inflammatory Activity of Osthole Derivatives

| Compound | Target | IC50 (µM) | Cell Line |

| Osthole Derivative 56m | IL-6 release | 4.57 | J774A macrophages |

Signaling Pathways

The anti-cancer and anti-inflammatory effects of osthole, and putatively this compound, are mediated through the modulation of critical signaling pathways.

Apoptosis Induction in Cancer Cells

Osthole has been shown to induce apoptosis in various cancer cell lines primarily through the inhibition of the PI3K/AKT signaling pathway.[1][2] This pathway is a crucial regulator of cell survival, proliferation, and apoptosis.

Caption: Putative PI3K/AKT-mediated apoptosis pathway modulated by this compound.

Anti-Inflammatory Mechanism

The anti-inflammatory effects of osthole are attributed to its ability to inhibit key pro-inflammatory signaling molecules, including NF-κB, TNF-α, and MAPKs.[3][4][5]

References

- 1. Osthole: An up-to-date review of its anticancer potential and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Computational Screening of the Natural Product Osthole and Its Derivates for Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Osthole: an overview of its sources, biological activities, and modification development - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Profile of cis-Dehydroosthol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dehydroosthol is a naturally occurring coumarin, a class of secondary metabolites widely distributed in the plant kingdom and known for their diverse pharmacological properties. This technical guide synthesizes the current, albeit limited, scientific knowledge regarding the biological activities of this compound. It aims to provide a concise yet thorough resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity

This compound has been identified and isolated from the leaves of Murraya exotica[1]. It is a stereoisomer of the more commonly studied trans-Dehydroosthol. The distinct spatial arrangement of its substituents may lead to a unique biological activity profile compared to its trans counterpart.

Known Biological Activities: A Scarcity of Specific Data

Current publicly available scientific literature offers very limited specific information on the biological activities of this compound. While the broader class of coumarins from Murraya exotica is known to possess anti-inflammatory properties, detailed studies elucidating the specific effects of the cis-isomer are lacking[2].

Biological Activity of the trans-Isomer: A Point of Reference

In contrast to the limited data on the cis-isomer, some biological activity has been reported for trans-Dehydroosthol . This information is presented here as a potential, though not direct, reference point for future investigations into this compound. It is crucial to note that stereoisomers can exhibit significantly different biological activities.

Anti-Inflammatory Activity of trans-Dehydroosthol

trans-Dehydroosthol has demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[2] This suggests a potential role in modulating neuroinflammatory processes.

Quantitative Data

Due to the absence of specific studies on this compound, no quantitative data on its biological activities can be presented. However, for comparative context, the following table summarizes the reported quantitative data for its isomer, trans-Dehydroosthol.

| Compound | Biological Activity | Assay System | IC50 Value | Reference |

| trans-Dehydroosthol | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglial cells | 12.4 ± 0.9 µM | [2] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the current literature. The following is a generalized methodology based on the reported experiment for trans-Dehydroosthol to provide a foundational understanding for future research.

Nitric Oxide (NO) Production Inhibition Assay (for trans-Dehydroosthol)

Cell Line: BV-2 murine microglial cells.

Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NO production.

Methodology:

-

BV-2 cells are cultured in an appropriate medium and seeded in multi-well plates.

-

The cells are pre-treated with varying concentrations of the test compound (trans-Dehydroosthol in the cited study) for a specified duration.

-

Following pre-treatment, the cells are stimulated with LPS for a defined period (e.g., 24 hours) to induce NO production.

-

The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is measured spectrophotometrically, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined from the dose-response curve.

Signaling Pathways

There is currently no information available regarding the specific signaling pathways modulated by this compound. The inhibition of NO production by trans-Dehydroosthol suggests a potential interaction with the upstream signaling cascades that regulate the expression of inducible nitric oxide synthase (iNOS), such as the Nuclear Factor-kappa B (NF-κB) pathway. However, this remains speculative for both isomers without further targeted research.

Due to the lack of data on the signaling pathways affected by this compound, no diagrams can be generated at this time.

Conclusion and Future Directions

The current body of scientific literature provides minimal insight into the specific biological activities of this compound. While its isolation from Murraya exotica is documented, its pharmacological profile remains largely unexplored. The anti-inflammatory activity observed for its isomer, trans-Dehydroosthol, offers a preliminary avenue for investigation.

Future research should focus on:

-

Comprehensive screening: Evaluating the cytotoxic, anti-inflammatory, anti-cancer, neuroprotective, and other biological activities of purified this compound.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Comparative studies: Directly comparing the biological activities of cis- and trans-Dehydroosthol to understand the impact of stereochemistry on their pharmacological effects.

A thorough investigation into the biological activities of this compound is warranted to determine its potential as a novel therapeutic agent. This technical guide serves as a call to the scientific community to address this knowledge gap.

References

Early-Stage Pharmacological Profile of cis-Dehydroosthol: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct pharmacological data for cis-Dehydroosthol is limited in publicly available scientific literature. This technical guide leverages data from a closely related coumarin derivative, osthole, and a structurally similar triterpenoid, cis-3-O-p-hydroxycinnamoyl ursolic acid (HCUA), to provide a representative early-stage pharmacological profile. The findings presented herein should be considered illustrative and require direct experimental validation for this compound.

Introduction

This compound is a natural coumarin compound. While its specific pharmacological profile is not extensively documented, related compounds have demonstrated significant biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This guide summarizes the potential pharmacological activities of this compound based on available data from analogous compounds, providing insights into its potential mechanisms of action and methodologies for its investigation.

Potential Pharmacological Activities

Based on the activities of related natural products, the early-stage pharmacological profiling of this compound is anticipated to encompass three primary areas: anticancer, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

The anticancer potential of compounds structurally related to this compound has been investigated. For instance, cis-3-O-p-hydroxycinnamoyl ursolic acid (HCUA) has demonstrated anti-proliferative and apoptosis-inducing activities in oral cancer cell lines.[1][2][3]

Quantitative Data: Anti-proliferative Activity of HCUA

The following table summarizes the half-maximal inhibitory concentration (IC50) values of HCUA in human oral cancer cell lines and normal oral fibroblasts.

| Cell Line | Cell Type | IC50 (µM) |

| Ca9-22 | Oral Squamous Carcinoma | 24.0 |

| SAS | Oral Squamous Carcinoma | 17.8 |

| Normal Oral Fibroblasts | Normal Oral Fibroblasts | > 80 |

| Data extracted from studies on cis-3-O-p-hydroxycinnamoyl ursolic acid (HCUA)[1][2][3]. |

Proposed Mechanism of Action: Apoptosis Induction

HCUA has been shown to induce apoptosis in oral cancer cells through a reactive oxygen species (ROS)-dependent, p53-mediated mitochondrial pathway.[1][2][3] This involves the transcriptional regulation of pro-apoptotic proteins such as Bax, Bak, Bim, Noxa, and PUMA, leading to a loss of mitochondrial membrane potential.[1][2][3]

Signaling Pathway: HCUA-Induced Apoptosis

References

- 1. Cis-3-O-p-hydroxycinnamoyl Ursolic Acid Induced ROS-Dependent p53-Mediated Mitochondrial Apoptosis in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cis-3-O-p- hydroxycinnamoyl Ursolic Acid Induced ROS-Dependent p53-Mediated Mitochondrial Apoptosis in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of cis-Dehydroosthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dehydroosthol is a coumarin derivative of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by related compounds. As with many geometric isomers, the specific stereochemistry of the double bond in the isoprenoid side chain can profoundly influence its biological activity. This document provides a detailed, albeit hypothetical, protocol for the synthesis and purification of this compound, addressing the current lack of established literature for this specific isomer. Additionally, a proposed experimental workflow and a putative signaling pathway are presented to guide further research.

Proposed Synthesis of this compound

Disclaimer: The following synthesis protocol is a proposed route based on established stereoselective reactions for the formation of cis-alkenes and has not been experimentally validated for this compound. Optimization of reaction conditions will be necessary.

The proposed synthesis involves a two-step process starting from 7-methoxy-8-(3-methylbut-2-yn-1-yl)-2H-chromen-2-one, which can be synthesized from osthole. The key step is the stereoselective reduction of the alkyne to a cis-alkene.

Step 1: Synthesis of 7-methoxy-8-(3-methylbut-2-yn-1-yl)-2H-chromen-2-one (Alkyne Precursor)

This precursor can be synthesized from commercially available osthole through methods such as allylic bromination followed by dehydrobromination, or other established synthetic routes for alkynylation of coumarins. For the purpose of this protocol, we will assume the alkyne precursor is available.

Step 2: Stereoselective Reduction to this compound

Two potential methods for the cis-selective reduction of the alkyne precursor are presented below.

Method A: Catalytic Hydrogenation using Lindlar's Catalyst

This is a widely used method for the syn-hydrogenation of alkynes to cis-alkenes. The catalyst is "poisoned" to prevent over-reduction to the corresponding alkane.

Method B: Hydroboration-Protonolysis

This non-catalytic method involves the syn-addition of a borane across the triple bond, followed by protonolysis to yield the cis-alkene.

Table 1: Reagents and Proposed Reaction Conditions for this compound Synthesis

| Parameter | Method A: Catalytic Hydrogenation | Method B: Hydroboration-Protonolysis |

| Starting Material | 7-methoxy-8-(3-methylbut-2-yn-1-yl)-2H-chromen-2-one | 7-methoxy-8-(3-methylbut-2-yn-1-yl)-2H-chromen-2-one |

| Reagents | Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead acetate and quinoline), Hydrogen gas (H2) | Borane-tetrahydrofuran complex (BH3·THF), Acetic acid (CH3COOH) |

| Solvent | Ethyl acetate or Methanol | Tetrahydrofuran (THF) |

| Temperature | Room temperature | 0 °C to room temperature |

| Reaction Time | 2-6 hours (monitor by TLC) | 4-8 hours (monitor by TLC) |

| Work-up | Filtration of catalyst, evaporation of solvent | Quenching with water, extraction with an organic solvent, washing with brine, drying, and evaporation |

Purification Protocol

The crude product from the synthesis will likely be a mixture of this compound, unreacted starting material, and potentially the trans-isomer and over-reduced product. Purification is critical to isolate the desired cis-isomer. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this separation.

High-Performance Liquid Chromatography (HPLC) Purification

Instrumentation and Columns:

-

A preparative HPLC system equipped with a UV detector is recommended.

-

A reversed-phase C18 column is a common choice for the separation of coumarin derivatives.

Table 2: Proposed HPLC Purification Parameters

| Parameter | Value |

| Column | Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% trifluoroacetic acid) |

| Elution Mode | Gradient elution |

| Flow Rate | 15-20 mL/min |

| Detection Wavelength | ~320 nm (based on typical coumarin absorbance) |

| Injection Volume | Dependent on sample concentration and column capacity |

Procedure:

-

Dissolve the crude reaction mixture in a minimal amount of the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the sample onto the HPLC system.

-

Collect fractions corresponding to the peak of this compound.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

Confirm the purity and identity of the isolated this compound using analytical techniques such as NMR spectroscopy and mass spectrometry.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The overall workflow from synthesis to characterization is depicted below. This workflow is typical for the synthesis and purification of a target organic molecule.

Application Notes and Protocols for cis-Dehydroosthol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of cis-Dehydroosthol stock solutions for use in cell culture experiments. The information is intended to guide researchers in handling this compound and preparing it for various in vitro assays.

Physicochemical and Solubility Data

This compound is a coumarin compound with a molecular weight of 242.27 g/mol and a purity of over 98%.[1] While specific solubility data for this compound is not widely available, information on the structurally similar coumarin, osthole, provides valuable guidance. Osthole is readily soluble in Dimethyl Sulfoxide (DMSO). This suggests that DMSO is a suitable solvent for preparing stock solutions of this compound.

For optimal dissolution, it is recommended to warm the solution gently and use an ultrasonic bath.[1] Stock solutions prepared in DMSO can be stored at -20°C for several months.[1]

Table 1: Physicochemical and Solubility Information for this compound and Related Compounds

| Compound | Molecular Weight ( g/mol ) | Purity | Recommended Solvent | Reported Solubility in DMSO | Storage of Stock Solution |

| This compound | 242.27 | >98% | DMSO | Data not available | -20°C for several months[1] |

| Osthole | 244.29 | >98% | DMSO | ~25-49 mg/mL | -20°C (stable for ≥ 4 years) |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution to working concentrations for cell culture experiments.

Materials:

-

This compound powder (purity >98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber or foil-wrapped microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or incubator at 37°C

-

Ultrasonic bath

Procedure:

-

Pre-weighing Preparation: In a chemical fume hood, carefully weigh out 2.42 mg of this compound powder on an analytical balance.

-

Dissolution: Transfer the weighed powder to a sterile amber or foil-wrapped tube to protect it from light.

-

Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

-

Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Warming and Sonication (if necessary): If the compound does not fully dissolve, warm the tube to 37°C for 10-15 minutes and briefly vortex again.[1] If precipitates remain, place the tube in an ultrasonic bath for 5-10 minutes.

-

Sterilization (Optional): If sterility of the stock solution is a major concern, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped tubes. Store the aliquots at -20°C for long-term storage.[1]

Diagram 1: Workflow for Preparing this compound Stock Solution

Caption: Workflow for the preparation of a this compound stock solution.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the 10 mM DMSO stock solution to final working concentrations in cell culture medium. It is crucial to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.1% is generally recommended.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile, pre-warmed complete cell culture medium

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile serological pipettes and pipette tips

Procedure:

-

Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution Calculation: Calculate the volume of the 10 mM stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound, you would add 10 µL of the 10 mM stock solution.

-

Preparation of Working Solution: In a sterile conical tube, add the calculated volume of the thawed stock solution to the pre-warmed complete cell culture medium.

-

Mixing: Gently mix the working solution by inverting the tube or by gentle pipetting to ensure homogeneity. Avoid vigorous vortexing which can cause foaming of the medium.

-

Immediate Use: Use the freshly prepared working solution to treat your cells immediately. Do not store diluted solutions in cell culture medium for extended periods, as the stability of this compound in aqueous solutions is unknown.

Apoptosis Induction and Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, related compounds and many natural products are known to induce apoptosis in cancer cells through the intrinsic pathway. This pathway involves the mitochondria and a cascade of caspase activation.

A potential mechanism of action for this compound could involve the induction of the intrinsic apoptotic pathway, which is a common mechanism for anticancer compounds. This pathway is initiated by cellular stress and leads to the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis. The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell survival and proliferation, and its inhibition can lead to the induction of apoptosis.

Diagram 2: Hypothetical Intrinsic Apoptosis Pathway for this compound

Caption: A potential intrinsic apoptosis pathway initiated by this compound.

Disclaimer: The information provided in these application notes is for research purposes only. The protocols and potential signaling pathways are based on available data for related compounds and general principles of cell biology. Researchers should optimize these protocols for their specific cell lines and experimental conditions. It is also recommended to perform a literature search for the most up-to-date information on this compound before commencing any experiments.

References

Application Notes and Protocols: Utilizing cis-Dehydroosthol in a Murine Model of Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. The activation of microglial cells, the resident immune cells of the central nervous system, plays a pivotal role in initiating and propagating the inflammatory cascade. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce a robust neuroinflammatory response in murine models, mimicking aspects of neurological disorders.[1][2] This model is characterized by the activation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome, leading to the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β).[3][4][5]

cis-Dehydroosthol, a natural coumarin derivative, has garnered interest for its potential anti-inflammatory properties. While direct in-vivo studies on its effect in murine models of neuroinflammation are emerging, its mechanism of action is postulated to involve the modulation of these critical inflammatory pathways. These application notes provide a comprehensive guide for investigating the therapeutic potential of this compound in an LPS-induced murine model of neuroinflammation.

Postulated Mechanism of Action

Based on the known anti-inflammatory effects of other natural compounds, this compound is hypothesized to exert its neuroprotective effects through the inhibition of pro-inflammatory signaling cascades in microglia.[6][7] The primary proposed mechanisms include:

-

Inhibition of the NF-κB Pathway: this compound may prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This would block the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of genes encoding pro-inflammatory cytokines.[8][9]

-

Suppression of the NLRP3 Inflammasome: The compound might interfere with the assembly and activation of the NLRP3 inflammasome complex, a key driver of IL-1β maturation and secretion.[3][4][10] This could occur through the inhibition of upstream signals like reactive oxygen species (ROS) production or by directly interacting with components of the inflammasome.

Experimental Protocols

This section outlines a detailed protocol for inducing neuroinflammation in mice using LPS and for evaluating the therapeutic efficacy of this compound.

I. Animal Model and Reagents

-

Animals: Adult male C57BL/6 mice (8-10 weeks old, 20-25 g).

-

Reagents:

-

Lipopolysaccharide (LPS) from Escherichia coli O111:B4.

-

This compound (purity >98%).

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose).

-

Saline (sterile, pyrogen-free).

-

Anesthetics (e.g., isoflurane, ketamine/xylazine).

-

Reagents for tissue processing, protein extraction, and immunoassays.

-

II. Experimental Design and Dosing

-

Acclimatization: House mice under standard laboratory conditions (12 h light/dark cycle, 22±2°C, ad libitum access to food and water) for at least one week before the experiment.

-

Grouping: Randomly divide the animals into the following groups (n=8-10 per group):

-

Control Group: Vehicle + Saline administration.

-

LPS Group: Vehicle + LPS administration.

-

This compound Treatment Groups: this compound (e.g., 10, 20, 50 mg/kg) + LPS administration.

-

-

This compound Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) daily for a pre-treatment period of 7-14 days.[11] The optimal dose and route should be determined in preliminary studies.

-

LPS-induced Neuroinflammation: On the final day of pre-treatment, administer a single intraperitoneal (i.p.) injection of LPS (0.25-1 mg/kg) one hour after the final dose of this compound.[1]

-

Behavioral and Biochemical Analysis: Conduct behavioral tests 24-72 hours post-LPS injection. Subsequently, euthanize the animals for tissue collection and biochemical analysis.

III. Key Experimental Procedures

A. Behavioral Assessments

-

Open Field Test: To assess locomotor activity and anxiety-like behavior.

-

Morris Water Maze: To evaluate spatial learning and memory.

-

Y-Maze Test: To assess short-term spatial working memory.

B. Tissue Collection and Preparation

-

Anesthetize mice and collect blood samples via cardiac puncture for serum cytokine analysis.

-

Perfuse transcardially with ice-cold phosphate-buffered saline (PBS).

-

Dissect the brain and isolate the hippocampus and cortex.

-

Homogenize brain tissues for protein and RNA extraction.

C. Biochemical Analyses

-

ELISA: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in serum and brain homogenates.[12][13]

-

Western Blot: Analyze the protein expression levels of key signaling molecules, including p-p65, p-IκBα, NLRP3, ASC, and cleaved caspase-1.

-

Immunohistochemistry/Immunofluorescence: Visualize and quantify microglial activation (Iba-1 staining) and astrogliosis (GFAP staining) in brain sections.[2]

-

Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression levels of inflammatory genes.

Data Presentation

The following tables present hypothetical quantitative data that could be expected from a successful experiment, demonstrating the potential efficacy of this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in Mouse Brain Homogenates

| Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) |

| Control | 15.2 ± 2.1 | 10.5 ± 1.8 | 8.3 ± 1.2 |

| LPS | 85.6 ± 9.3 | 70.1 ± 8.5 | 65.4 ± 7.9* |

| This compound (10 mg/kg) + LPS | 60.3 ± 7.5# | 52.8 ± 6.1# | 48.7 ± 5.6# |

| This compound (20 mg/kg) + LPS | 42.1 ± 5.4## | 35.7 ± 4.3## | 31.2 ± 3.8## |

| This compound (50 mg/kg) + LPS | 25.8 ± 3.1### | 20.4 ± 2.9### | 18.9 ± 2.5### |

Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05, ##p < 0.01, ###p < 0.001 vs. LPS group.

Table 2: Effect of this compound on Protein Expression of NF-κB and NLRP3 Inflammasome Components

| Group | p-p65/p65 (relative expression) | NLRP3 (relative expression) | Cleaved Caspase-1 (relative expression) |

| Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |

| LPS | 3.85 ± 0.45 | 3.50 ± 0.41 | 4.10 ± 0.52* |

| This compound (50 mg/kg) + LPS | 1.52 ± 0.21### | 1.45 ± 0.19### | 1.65 ± 0.23### |

Data are presented as mean ± SEM. *p < 0.05 vs. Control; ###p < 0.001 vs. LPS group.

Visualizations

The following diagrams illustrate the key signaling pathways and the experimental workflow.

References

- 1. Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gamma-oryzanol attenuates lipopolysaccharide-induced cognitive impairment by modulation of hippocampal inflammatory response and glial activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of NLRP3 inflammasome attenuates stress-induced depression-like behavior in NLGN3-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nutraceutical Strategies for Suppressing NLRP3 Inflammasome Activation: Pertinence to the Management of COVID-19 and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic effects of interleukin-1beta, interleukin-6, and tumor necrosis factor-alpha: central monoamine, corticosterone, and behavioral variations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]

- 9. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specific inhibition of the NLRP3 inflammasome suppresses immune overactivation and alleviates COVID-19 like pathology in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Macranthol attenuates lipopolysaccharide-induced depressive-like behaviors by inhibiting neuroinflammation in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Effects of Ketamine on Levels of Inflammatory Cytokines IL-6, IL-1β, and TNF-α in the Hippocampus of Mice Following Acute or Chronic Administration [frontiersin.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of cis-Dehydroosthol as a Potential Modulator of the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dehydroosthol is a natural coumarin derivative with potential therapeutic applications. Due to its structural similarity to other bioactive natural products, it is a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of key cellular signaling pathways implicated in disease. This document provides a detailed application note and protocol for a high-throughput screening assay to identify and characterize the inhibitory activity of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival.

The NF-κB pathway is constitutively active in many chronic diseases, including cancer and inflammatory disorders. Therefore, identifying small molecule inhibitors of this pathway, such as potentially this compound, is of significant therapeutic interest. The following protocols describe a robust and scalable cell-based HTS assay using a luciferase reporter gene to quantify NF-κB activation.

Quantitative Data Summary

The following tables represent hypothetical data from a primary screen and subsequent dose-response analysis of this compound.

Table 1: Primary High-Throughput Screening Results

| Compound ID | Concentration (µM) | % Inhibition of NF-κB Activity | Z'-Factor |

| This compound | 10 | 85.2 | 0.78 |

| Control Compound A | 10 | 5.1 | 0.78 |

| Control Compound B | 10 | 92.5 (Positive Control) | 0.78 |

| DMSO Vehicle | - | 0 | 0.78 |

Table 2: Dose-Response Analysis of this compound

| Concentration (µM) | % Inhibition (Mean ± SD) |

| 100 | 98.1 ± 1.5 |

| 30 | 92.3 ± 2.1 |

| 10 | 84.5 ± 3.2 |

| 3 | 55.2 ± 4.5 |

| 1 | 20.7 ± 3.8 |

| 0.3 | 8.1 ± 2.9 |

| 0.1 | 2.3 ± 1.7 |

| IC50 (µM) | 4.2 |

Experimental Protocols

Cell-Based NF-κB Luciferase Reporter Gene Assay

This protocol details the steps for a high-throughput screening assay to measure the inhibition of TNF-α-induced NF-κB activity in HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene.

Materials:

-

HEK293T-NF-κB-Luc cells (HEK293T cells stably transfected with a plasmid containing multiple NF-κB response elements upstream of a luciferase reporter gene)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Opti-MEM I Reduced Serum Medium

-

Recombinant Human TNF-α

-

This compound

-

Positive control inhibitor (e.g., Bay 11-7082)

-

DMSO (cell culture grade)

-

384-well white, clear-bottom assay plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer plate reader

Procedure:

-

Cell Culture and Plating:

-

Maintain HEK293T-NF-κB-Luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

On the day of the assay, harvest cells and resuspend in Opti-MEM to a final concentration of 2 x 10^5 cells/mL.

-

Dispense 25 µL of the cell suspension into each well of a 384-well assay plate.

-

Incubate the plate for 4 hours at 37°C to allow for cell attachment.

-

-

Compound Addition:

-

Prepare a stock solution of this compound in DMSO. Create a dilution series for dose-response experiments.

-

Using an acoustic liquid handler or a pin tool, transfer 50 nL of the compound solutions to the assay plate. For primary screening, a final concentration of 10 µM is recommended.

-

Include wells with a known NF-κB inhibitor as a positive control and DMSO as a negative (vehicle) control.

-

-

Stimulation of NF-κB Pathway:

-

Prepare a solution of TNF-α in Opti-MEM at a concentration of 20 ng/mL.

-

Add 5 µL of the TNF-α solution to all wells except for the unstimulated control wells.

-

Incubate the plate for 6 hours at 37°C.

-

-

Luminescence Reading:

-

Equilibrate the assay plate and the luciferase assay reagent to room temperature.

-

Add 25 µL of the luciferase assay reagent to each well.

-

Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

-

Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Unstimulated) / (Signal_Stimulated - Signal_Unstimulated))

-

For dose-response curves, plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

The Z'-factor, a measure of assay quality, should be calculated for each screening plate using the positive and negative controls: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

Visualizations

Application Note & Protocol: Isolating cis-Dehydroosthol from Angelica Species

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of cis-dehydroosthol, a bioactive coumarin, from the roots of Angelica species. The methodology is based on established principles for the extraction and separation of prenylated coumarins.

Introduction

Angelica species are a rich source of various bioactive compounds, including a diverse range of coumarins. Among these, this compound has garnered interest for its potential pharmacological activities. This protocol outlines a systematic approach to extract, isolate, and purify this compound for use in research and drug development. The procedure employs a combination of solvent extraction and multi-step chromatographic techniques to achieve a high degree of purity.

Data Presentation

The following table summarizes quantitative data for the isolation of related coumarins from Angelica and other species, providing a benchmark for expected yields and purity.

| Plant Source | Compound | Extraction Method | Purification Method | Yield | Purity | Reference |

| Cnidium monnieri | Osthol | Methanol Extraction | High-Speed Counter-Current Chromatography (HSCCC) | 88.3 mg from 308 mg crude extract | >98% | [1] |

| Cnidium monnieri | Osthol | Aqueous Alcoholic Solvent Extraction | Vacuum Fractional Distillation & Recrystallization | 10 g from 1.6 kg condensate | >99% | [2] |

| Angelica dahurica | Imperatorin, Isoimperatorin, Oxypeucedanin | n-hexane-methanol-water Extraction | High-Speed Counter-Current Chromatography (HSCCC) | Not Specified | >98% | [3] |

| Angelica archangelica | Osthol, Osthenol | Sequential n-hexane, DCM, and Methanol Extraction (Soxhlet) | Vacuum Liquid Chromatography (VLC) & Preparative Thin Layer Chromatography (PTLC) | Not Specified | Not Specified | [4] |

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound.

Plant Material and Reagents

-

Plant Material: Dried and powdered roots of Angelica species (e.g., Angelica pubescens).

-

Solvents: n-hexane, dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH), ethanol (EtOH), chloroform (CHCl₃), acetonitrile (ACN) - all of analytical or HPLC grade.

-

Stationary Phases: Silica gel (60-120 mesh for column chromatography), TLC plates (silica gel 60 F₂₅₄).

Extraction of Crude Coumarin Mixture

-

Maceration/Soxhlet Extraction:

-

Weigh 500 g of powdered Angelica root material.

-

Perform sequential extraction using a Soxhlet apparatus with n-hexane, followed by dichloromethane (DCM), and finally methanol (MeOH), for 8 hours per solvent.[4] This separates compounds based on polarity.

-

Alternatively, macerate the plant material in methanol at room temperature for 72 hours with occasional shaking.

-

-

Solvent Evaporation:

-

Collect the extracts from each solvent separately.

-

Concentrate the extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude n-hexane, DCM, and methanol extracts. The nonpolar to medium-polar extracts (n-hexane and DCM) are expected to be rich in prenylated coumarins like this compound.

-

Purification of this compound

A multi-step chromatographic approach is employed for the purification of the target compound.

-

Column Preparation:

-

Pack a VLC column with silica gel 60H.

-

-

Sample Loading:

-

Dissolve the crude n-hexane extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, and then load the dried silica gel onto the top of the VLC column.

-

-

Elution:

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate mixtures (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

-

Collect fractions of 50-100 mL each.

-

-

Fraction Analysis:

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) using an n-hexane:ethyl acetate (e.g., 8:2 v/v) mobile phase. Visualize the spots under UV light (254 nm and 365 nm).

-

Pool the fractions containing the target compound, which is expected to be a major spot with a characteristic fluorescence.

-

-

Column Preparation:

-

Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.

-

-

Sample Loading:

-

Concentrate the pooled fractions from VLC and load the sample onto the column as described for VLC.

-

-

Elution:

-

Perform isocratic or gradient elution with an n-hexane:ethyl acetate solvent system, starting with a low polarity and gradually increasing the proportion of ethyl acetate. The optimal solvent system should be determined by preliminary TLC analysis.

-

-

Fraction Collection and Analysis:

-

Collect smaller fractions (10-20 mL) and monitor them by TLC.

-

Pool the fractions that show a single, pure spot corresponding to this compound.

-

-

System and Column:

-

Use a preparative HPLC system with a C18 column.

-

-

Mobile Phase:

-

A gradient of acetonitrile and water is typically used. The exact gradient program should be optimized based on analytical HPLC of the semi-pure fraction.

-

-

Sample Injection and Fraction Collection:

-

Dissolve the semi-purified sample in the mobile phase, filter, and inject onto the column.

-

Collect the peak corresponding to this compound.

-

-

Purity Confirmation:

-

Analyze the collected fraction by analytical HPLC to confirm its purity (>98%).

-

Structure Elucidation

The identity and structure of the isolated this compound should be confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the chemical structure.[3]

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Postulated Signaling Pathway Modulation

Based on the known anti-inflammatory and anticancer activities of related coumarins, this compound is postulated to modulate the NF-κB and MAPK signaling pathways.[5][6]

Caption: Postulated inhibitory effect on NF-κB and MAPK pathways.

References

- 1. Preparative isolation of osthol and xanthotoxol from Common Cnidium Fruit (Chinese traditional herb) using stepwise elution by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lawdata.com.tw [lawdata.com.tw]

- 3. Preparative isolation and purification of coumarins from Angelica dahurica (Fisch. ex Hoffn) Benth, et Hook. f (Chinese traditional medicinal herb) by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. banglajol.info [banglajol.info]

- 5. Osthole: An up-to-date review of its anticancer potential and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Osthole: an overview of its sources, biological activities, and modification development - PMC [pmc.ncbi.nlm.nih.gov]

Application of cis-Dehydroosthol as a Chemical Probe: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dehydroosthol is a natural coumarin compound that has garnered interest within the scientific community for its potential therapeutic properties. While research into its specific applications as a chemical probe is still in its nascent stages, the broader family of coumarins has been recognized for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This document aims to provide a detailed overview of the potential applications of this compound as a chemical probe, drawing parallels from related compounds and outlining hypothetical experimental protocols to investigate its mechanism of action.

Disclaimer: Specific experimental data and established protocols for the use of this compound as a chemical probe are currently limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related compounds and are intended to serve as a guide for future research. All experimental procedures should be optimized and validated by the end-user.

Potential Biological Targets and Applications

Based on the activities of other coumarins and phenylpropanoids, this compound is hypothesized to modulate key signaling pathways involved in inflammation and cancer. As a chemical probe, it could be utilized to investigate the roles of these pathways in various disease models.

1. Investigation of Anti-inflammatory Mechanisms:

-

Potential Target Pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

Application: this compound could be used to probe the role of these pathways in inflammatory responses. By observing the effects of this compound on the activation of NF-κB and various MAPK components (e.g., ERK, p38, JNK), researchers can elucidate the specific molecular mechanisms underlying its potential anti-inflammatory effects.

2. Elucidation of Anticancer Activity:

-

Potential Target Pathways: Apoptosis induction pathways.

-

Application: As a chemical probe, this compound can be used to study the induction of programmed cell death in cancer cells. Experiments can be designed to determine if it triggers the intrinsic or extrinsic apoptotic pathways, and to identify the specific molecular players involved, such as caspases and members of the Bcl-2 family.

Quantitative Data Summary

As of the latest literature review, specific quantitative data for this compound, such as IC50 values against various cell lines or specific enzyme inhibition constants, are not available. The following table is a template that researchers can use to compile data as it becomes available through experimentation.

| Assay Type | Cell Line / Target | Parameter | Value (e.g., µM) | Reference |

| Cytotoxicity | e.g., MCF-7, A549 | IC50 | Data not available | |

| NF-κB Inhibition | e.g., LPS-stimulated RAW 264.7 | IC50 | Data not available | |

| MAPK Pathway Inhibition | e.g., p-ERK, p-p38 | EC50 | Data not available | |

| Apoptosis Induction | e.g., HeLa | % Apoptotic Cells | Data not available |

Experimental Protocols

The following are detailed, albeit generalized, protocols for key experiments to characterize the biological activity of this compound.

Protocol 1: Determination of Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

-

Replace the culture medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Analysis of NF-κB Nuclear Translocation by Immunofluorescence

Objective: To investigate the effect of this compound on the nuclear translocation of NF-κB p65 subunit in response to an inflammatory stimulus.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

This compound

-

Primary antibody against NF-κB p65

-

Fluorescently-labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Bovine Serum Albumin (BSA)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells on glass coverslips in a 24-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 30 minutes. Include a negative control (no LPS) and a positive control (LPS only).

-

Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA for 15 minutes. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: Block the cells with 1% BSA in PBS for 30 minutes.

-

Incubate with the primary antibody against NF-κB p65 overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Analysis: Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Protocol 3: Western Blot Analysis of MAPK Pathway Activation

Objective: To determine the effect of this compound on the phosphorylation of key MAPK proteins (ERK, p38, JNK).

Materials:

-

Cell line of interest (e.g., stimulated macrophages or cancer cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against total and phosphorylated forms of ERK, p38, and JNK

-

HRP-conjugated secondary antibody

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells with lysis buffer and collect the cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total and phosphorylated ERK, p38, and JNK overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Below are diagrams representing the hypothetical signaling pathways and experimental workflows discussed.

Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.

Caption: General experimental workflow for characterizing this compound.

Experimental Design for In Vivo Efficacy Studies of cis-Dehydroosthol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dehydroosthol, a natural coumarin derivative, has emerged as a compound of interest for its potential therapeutic applications. Based on the bioactivity of structurally related compounds, it is hypothesized that this compound possesses both anti-inflammatory and anticancer properties. This document provides detailed application notes and protocols for designing and conducting in vivo efficacy studies to investigate these potential therapeutic effects. The following sections outline experimental workflows, animal models, and specific methodologies to assess the anti-inflammatory and anticancer efficacy of this compound.

Part 1: In Vivo Efficacy Studies for Anti-Inflammatory Activity

Application Notes

The anti-inflammatory potential of this compound can be evaluated in vivo using models of acute and chronic inflammation. These studies are designed to assess the compound's ability to reduce edema, inhibit the infiltration of inflammatory cells, and modulate the production of key inflammatory mediators. The choice of model will depend on the specific aspects of inflammation being investigated.

A common pathway implicated in inflammation involves the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB), which leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). Another relevant pathway is the NLRP3 inflammasome, which also leads to the maturation and release of IL-1β. It is hypothesized that this compound may exert its anti-inflammatory effects by modulating these pathways.

Hypothesized Anti-Inflammatory Mechanism of this compound.

Experimental Protocols

This widely used model assesses the anti-inflammatory effect of a compound on acute inflammation.[1][2][3]

-

Animals: Male Wistar rats or Swiss albino mice (6-8 weeks old).

-

Grouping:

-

Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

-

Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Groups 3-5: this compound (e.g., 10, 25, 50 mg/kg, p.o.).

-

-

Procedure:

-

Administer the vehicle, positive control, or this compound orally.

-

After 60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

-

Endpoint Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

This model evaluates the effect of a compound on increased vascular permeability, a key sign of inflammation.[4]

-

Animals: Swiss albino mice (6-8 weeks old).

-

Grouping: Similar to the paw edema model.

-

Procedure:

-

Administer the vehicle, positive control, or this compound orally.

-

After 60 minutes, inject 0.25 mL of 0.6% acetic acid solution intraperitoneally.

-

Simultaneously, inject 10 mL/kg of 1% Evans blue solution intravenously.

-

After 30 minutes, sacrifice the animals by cervical dislocation and collect the peritoneal fluid.

-

Wash the peritoneal cavity with saline, and centrifuge the collected fluid.

-

Measure the absorbance of the supernatant at 620 nm to quantify the dye leakage.

-

-

Endpoint Analysis: A decrease in absorbance in the treated groups compared to the vehicle control indicates a reduction in vascular permeability.

Data Presentation

| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema | Mean Absorbance (620 nm) in Peritoneal Fluid | % Inhibition of Vascular Permeability |

| Vehicle Control | - | 0% | 0% | ||

| Positive Control | 10 | ||||

| This compound | 10 | ||||

| This compound | 25 | ||||

| This compound | 50 |

Part 2: In Vivo Efficacy Studies for Anticancer Activity

Application Notes

To evaluate the potential anticancer efficacy of this compound, in vivo studies using tumor xenograft models in immunodeficient mice are recommended.[5][6] These studies aim to determine the compound's ability to inhibit tumor growth. The experimental design should include a dose-response evaluation and monitoring of potential toxicity. A step-wise approach, starting with in vitro assays to determine the IC50 values, is crucial for selecting appropriate doses for in vivo testing.[5]

The workflow for an in vivo anticancer efficacy study typically involves tumor cell implantation, randomization of animals into treatment groups once tumors reach a palpable size, administration of the test compound, and regular monitoring of tumor volume and animal well-being.

Experimental Workflow for In Vivo Anticancer Efficacy Study.

Experimental Protocols

This model is the gold standard for preclinical evaluation of anticancer agents.[6]

-

Animals: Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

-

Tumor Cells: A suitable human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) with known sensitivity to related compounds.

-

Grouping:

-

Group 1: Vehicle control.

-

Group 2: Positive control (a standard-of-care chemotherapeutic agent for the chosen cell line).

-

Groups 3-5: this compound (e.g., 25, 50, 100 mg/kg, daily, p.o. or i.p.).

-

-

Procedure:

-

Inject approximately 5 x 10^6 tumor cells subcutaneously into the flank of each mouse.

-

Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups.

-

Administer the vehicle, positive control, or this compound according to the dosing schedule.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).

-

Monitor body weight and clinical signs of toxicity throughout the study.

-

Euthanize the animals when tumors in the control group reach the predetermined endpoint size, or if signs of excessive toxicity are observed.

-

-

Endpoint Analysis:

-

Primary: Tumor growth inhibition (TGI).

-

Secondary: Final tumor weight, body weight changes, and histopathological analysis of tumors.

-

Data Presentation

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) | Mean Body Weight Change (%) |

| Vehicle Control | - | 0% | |||

| Positive Control | |||||

| This compound | 25 | ||||

| This compound | 50 | ||||

| This compound | 100 |

Disclaimer

These protocols and application notes are intended for guidance and should be adapted based on specific experimental goals, available resources, and institutional animal care and use committee (IACUC) guidelines. The proposed doses for this compound are hypothetical and should be determined through appropriate dose-range finding and toxicity studies.

References

- 1. researchgate.net [researchgate.net]

- 2. On the Mechanism of Action of the Antitumor Drug cis-Platin (cis-DDP) and its Second Generation Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of anticancer activity of dehydrocostuslactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antioxidant and Anti-Inflammatory Activities of Essential Oils: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytochemistry and Anti-Inflammatory and Antioxidant Activities of Cinnamomum osmophloeum and Its Bioactive Constituents: A Review [mdpi.com]

Application Note: High-Throughput Quantification of cis-Dehydroosthol in Human Plasma using a Validated LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction